N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazoles are a class of heterocyclic compounds that have been studied for their potential biological activities . They are characterized by a fused ring system containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves the reaction of 1,2,4-triazole-3(5)-thiol with other reagents . For example, one study reported the synthesis of a related compound from 6-(benzylidene)thiazolo[3,2-b][1,2,4]triazol-5(6H)-one .
Molecular Structure Analysis
The thiazolo[3,2-b][1,2,4]triazole system is essentially planar . The structures of these compounds can be determined by techniques such as 1H NMR, 13C NMR, and X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary depending on the specific substituents on the ring system. These properties can be analyzed using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and structural characterization of compounds within this chemical class, including thiazolo[3,2-b][1,2,4]triazoles with fluorophenyl groups, have been extensively studied. For instance, the design and synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen derivatives demonstrated notable anti-inflammatory and analgesic properties, indicating the potential for developing new drug candidates (Doğdaş et al., 2007). Moreover, structural determination through synchrotron X-ray powder diffraction of related compounds has provided insights into their crystalline forms, which is essential for understanding their chemical behavior and potential applications (Gündoğdu et al., 2017).
Pharmacological Activities
These compounds have demonstrated a range of biological activities, suggesting their potential utility in drug development. For example, certain derivatives have shown promising anti-inflammatory and antinociceptive activities, indicating their potential as therapeutic agents for conditions involving pain and inflammation (Alam et al., 2010). Additionally, some molecules within this class have been explored for their antimicrobial properties, which could lead to the development of new antibiotics (Patel et al., 2012).
Anticancer Potential
Notably, research into the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives has been a significant area of interest. Compounds synthesized using this scaffold have been evaluated against various cancer cell lines, with some showing considerable anticancer activity. This highlights the potential for the development of novel anticancer agents based on this chemical structure (Osmaniye et al., 2018).
Future Directions
Thiazolo[3,2-b][1,2,4]triazoles are a promising class of compounds for further study due to their potential biological activities. Future research may focus on the design and synthesis of novel thiazolo[3,2-b][1,2,4]triazole derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-9-14(2)11-16(10-13)20(27)23-8-7-18-12-28-21-24-19(25-26(18)21)15-3-5-17(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKARXIKQVILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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